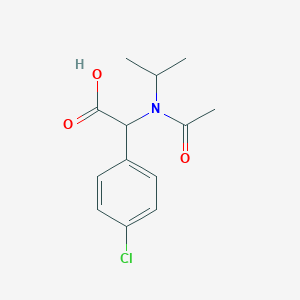

2-(4-Chlorophenyl)-2-(N-isopropylacetamido)acetic Acid

CAS No.:

Cat. No.: VC18307447

Molecular Formula: C13H16ClNO3

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClNO3 |

|---|---|

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 2-[acetyl(propan-2-yl)amino]-2-(4-chlorophenyl)acetic acid |

| Standard InChI | InChI=1S/C13H16ClNO3/c1-8(2)15(9(3)16)12(13(17)18)10-4-6-11(14)7-5-10/h4-8,12H,1-3H3,(H,17,18) |

| Standard InChI Key | OJXYWPJLCGDKGY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central acetic acid backbone substituted with two functional groups:

-

A 4-chlorophenyl group at the second carbon position, introducing aromaticity and halogenated reactivity.

-

An N-isopropylacetamido group at the same carbon, contributing steric bulk and amide functionality.

The canonical SMILES representation, CC(C)N(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C, encodes this arrangement. The presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic, alkyl) regions suggests amphiphilic behavior, which could influence solubility and biological interactions.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ClNO₃ | |

| Molecular Weight | 269.72 g/mol | |

| Boiling Point | Not reported | — |

| Density | Not reported | — |

| LogP (Partition Coefficient) | Estimated ~2.1 (via computational models) | — |

Synthesis and Optimization Strategies

Challenges in Synthesis

Key hurdles include:

-

Steric hindrance from the bulky N-isopropylacetamido group, complicating coupling reactions.

-

Acid sensitivity of the amide bond, necessitating mild reaction conditions.

-

Purification difficulties due to polar and nonpolar regions, requiring advanced chromatographic techniques.

Research Findings and Experimental Insights

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Expected peaks include ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1650 cm⁻¹ (amide I band), and ~750 cm⁻¹ (C-Cl stretch) .

-

Nuclear Magnetic Resonance (NMR):

Computational Studies

Density Functional Theory (DFT) simulations predict a planar configuration for the chlorophenyl ring and a twisted conformation for the N-isopropylacetamido group, minimizing steric clashes. The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, favoring electrophilic aromatic substitution at the para position of the chlorophenyl group.

Future Research Directions

Synthesis Optimization

Future work should prioritize:

-

Developing catalytic asymmetric routes to access enantiomerically pure forms.

-

Exploring microwave-assisted synthesis to reduce reaction times and improve yields .

Biological Activity Screening

-

In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects.

-

Antimicrobial testing against Gram-positive and Gram-negative bacteria.

Environmental Impact Assessments

Investigating the compound’s biodegradability and ecotoxicity is critical, given the persistence of chlorinated aromatics in ecosystems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume